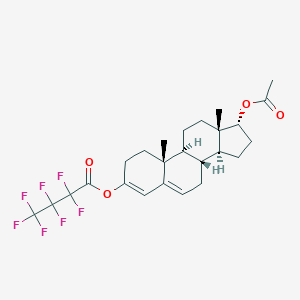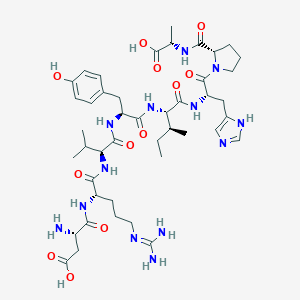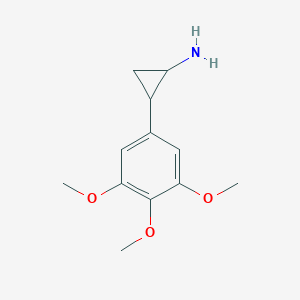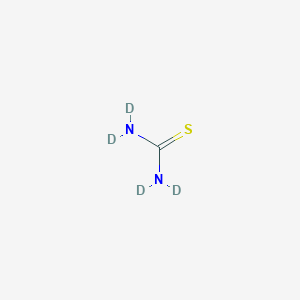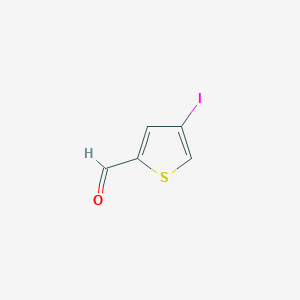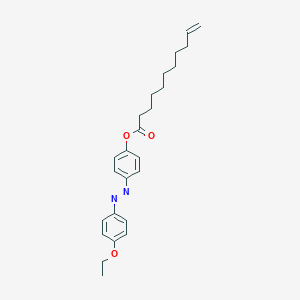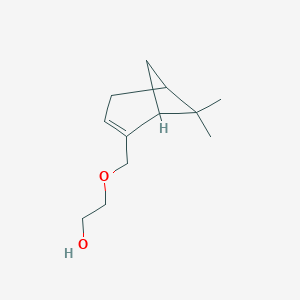
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), also known as DMDO-EtOH, is a synthetic compound used in scientific research. It is a powerful oxidizing agent that has been shown to have a wide range of applications in organic synthesis, including the oxidation of alcohols, alkenes, and other functional groups.
Wirkmechanismus
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) acts as a single-electron oxidant, which means that it can transfer an electron to a substrate, resulting in the formation of a radical cation. This radical cation can then undergo further reactions, leading to the oxidation of the substrate. The mechanism of action of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is similar to other oxidizing agents such as DDQ and chloranil.
Biochemical and Physiological Effects
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause damage to biological molecules such as proteins, DNA, and lipids. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) should be handled with care and used in a well-ventilated laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has some limitations. It can be expensive to purchase and is not readily available in all laboratory settings. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) can be hazardous to handle and should be used with caution.
Zukünftige Richtungen
There are several future directions for the use of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) in scientific research. One potential application is in the development of new synthetic methods for the oxidation of alcohols and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted to better understand the biochemical and physiological effects of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI).
Synthesemethoden
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is synthesized by the reaction of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) with ethanol in the presence of a base such as triethylamine. This reaction produces a yellow-orange solution of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI), which can be purified by column chromatography. The synthesis of Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been widely used in scientific research as a powerful oxidizing agent. It has been shown to be effective in the oxidation of alcohols, alkenes, and other functional groups. Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. Additionally, Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) has been used in the development of new synthetic methods and strategies for organic synthesis.
Eigenschaften
CAS-Nummer |
17140-74-8 |
|---|---|
Produktname |
Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI) |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]ethanol |
InChI |
InChI=1S/C12H20O2/c1-12(2)10-4-3-9(11(12)7-10)8-14-6-5-13/h3,10-11,13H,4-8H2,1-2H3 |
InChI-Schlüssel |
PGPOWYAOSYMYPB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)COCCO)C |
Synonyme |
2-[(7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



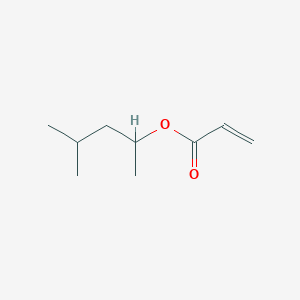



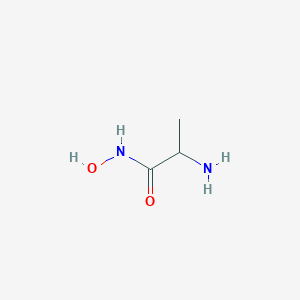
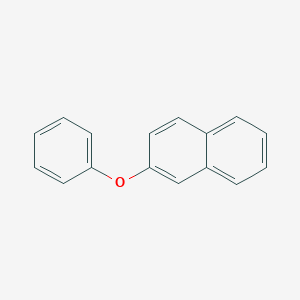
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
